N-(propan-2-yl)ethanethioamide
Description
N-(propan-2-yl)ethanethioamide is an organic compound with the molecular formula C5H11NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Properties
IUPAC Name |
N-propan-2-ylethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4(2)6-5(3)7/h4H,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFBNSQUQQUDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(propan-2-yl)ethanethioamide can be synthesized through several methods. One common approach involves the reaction of ethanethioamide with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
- Ethanethioamide is dissolved in a suitable solvent such as ethanol.
- A base, such as sodium hydroxide, is added to the solution to deprotonate the ethanethioamide.
- Isopropyl halide is then added to the mixture, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process generally involves the same reactants but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N-(propan-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis and other coupling reactions.
Uniqueness
N-(propan-2-yl)ethanethioamide is unique due to its thioamide group, which imparts distinct chemical reactivity compared to similar amines or carbodiimides. This makes it valuable in specific synthetic applications where thioamide functionality is required.
Biological Activity
N-(propan-2-yl)ethanethioamide, also known as isopropyl ethanethioamide, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, antimicrobial effects, and other pharmacological activities.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C5H11NOS
- Molecular Weight : 133.21 g/mol
The compound features a thioamide functional group, which is known to impart significant biological activity through interactions with various biological targets.
1. Enzyme Inhibition
This compound has been reported to exhibit enzyme inhibition properties. Specifically, it may interact with certain enzymes, thereby influencing metabolic pathways. This interaction can lead to the modulation of various biochemical processes within cells, making it a candidate for further investigation in drug development contexts.
2. Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. For instance, studies have shown that compounds with similar thioamide structures often demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of essential enzymatic functions within the pathogens .
3. Case Studies and Experimental Findings
Several studies have explored the biological activities of thioamide derivatives, including this compound:
- A study focusing on thiazole derivatives indicated that structurally related compounds exhibited significant antifungal activity against Candida albicans, suggesting a potential for this compound in treating fungal infections .
- Another research effort highlighted the importance of thioamide compounds in developing inhibitors for specific enzyme targets in protozoan parasites, indicating that this compound may also have applications in antiparasitic drug discovery .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
